molecular formula C13H16O2 B290912 4-Methylphenylcyclopentanecarboxylate

4-Methylphenylcyclopentanecarboxylate

Cat. No.: B290912
M. Wt: 204.26 g/mol
InChI Key: GLCDKRRCBNIMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenylcyclopentanecarboxylate is a cyclopentane-derived ester featuring a methyl-substituted phenyl group attached to the cyclopentane ring via a carboxylate linkage. Cyclopentanecarboxylates are commonly utilized as intermediates in agrochemical and pharmaceutical synthesis due to their versatile reactivity .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

(4-methylphenyl) cyclopentanecarboxylate

InChI

InChI=1S/C13H16O2/c1-10-6-8-12(9-7-10)15-13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3

InChI Key

GLCDKRRCBNIMFK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Molecular Formula Substituents Key Functional Groups
4-Methylphenylcyclopentanecarboxylate Not available Methylphenyl group Ester, aromatic ring
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Amino group at C3 Ester, amine
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxo-
cyclopentanecarboxylate
Not available Chlorophenyl, dimethyl, ketone at C2 Ester, ketone, halogenated

Structural Implications :

  • 4-Methylphenyl group: Likely enhances lipophilicity and aromatic interactions compared to the amino or chlorophenyl derivatives.
  • Chlorophenyl and ketone groups : Introduce electron-withdrawing effects, enhancing stability in synthetic intermediates for agrochemicals like metconazole .

Key Findings :

  • The chlorophenyl derivative is critical in fungicide production due to its reactivity under basic conditions (e.g., hydrolysis with sodium hydride) .

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